(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one physical properties
(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one physical properties
An In-Depth Technical Guide to the Physical Properties of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Introduction
(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one is a bicyclic lactam built upon a fused pyrrolidine and piperidine ring system. As a functionalized heterocyclic compound, it serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of more complex molecules such as protein degrader building blocks.[1][2] The specific cis-fused stereochemistry, designated by the (3aR,7aR) descriptor, defines a precise three-dimensional architecture that is critical for its interaction with biological targets.
This guide provides a comprehensive overview of the known and predicted physical properties of this compound. It is important to note that while fundamental data is available through commercial suppliers, extensive characterization in peer-reviewed literature is limited. Therefore, this document synthesizes available data with expert analysis based on the molecule's structure, and it details the standard methodologies required for empirical validation of these properties.
Molecular Structure and Core Identifiers
The foundational properties of a chemical compound are derived directly from its structure. The key identifiers for (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one are summarized below. A discrepancy in the listed CAS number exists across suppliers, which may indicate different batches, hydration states, or simply cataloging variations.[1][3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O | [1] |
| Molecular Weight | 154.21 g/mol | [1] |
| CAS Number | 1242336-75-9 / 1400744-16-2 | [1][3] |
| Physical Form | Solid | [4] |
| Typical Purity | ≥97% | [1][4] |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom positions N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; N4 [label="N", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; C6 [label="C", pos="1.2,0.6!"]; C7 [label="C", pos="0,0!"]; // Bridgehead C8 [label="C", pos="-2.4,0!"]; O9 [label="O", pos="-3.4,0!"]; C10 [label="CH₃", pos="2.4,1!"]; H_cis1 [label="H", pos="-0.3,-1.5!"]; H_cis2 [label="H", pos="0.3,1.5!"];
// Bonds C7 -- N1; N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C7; C7 -- C6; C6 -- C5; C5 -- N4; C2 -- C8; C8 -- O9 [style=double]; C6 -- C10;
// Stereochemistry labels label_3aR [label="(3aR)", pos="-0.5,0!"]; label_7aR [label="(7aR)", pos="0.5,-1.5!"]; }
Caption: 2D structure of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one.
Predicted Physicochemical Properties
Melting Point and Thermal Properties
As a solid at room temperature with a molecular weight of 154.21 g/mol , the compound's melting point is dictated by its crystal lattice energy. The key intermolecular forces at play are:
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Dipole-Dipole Interactions: The lactam group contains a highly polar amide bond, creating a significant molecular dipole.
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Van der Waals Forces: The saturated hydrocarbon backbone contributes to these weaker, non-polar interactions.
Given these forces, the melting point is expected to be moderately high for a molecule of its size, likely in the range of 100-180 °C. A sharp melting range (e.g., 145-147 °C) would be a strong indicator of high purity, whereas a broad range would suggest the presence of impurities that disrupt the crystal lattice.
Solubility Profile
The solubility is governed by the principle of "like dissolves like." The molecule possesses both polar and non-polar characteristics.
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Polar Solvents (e.g., Water, Methanol, Ethanol): The lactam carbonyl oxygen can act as a hydrogen bond acceptor, and the overall molecular dipole allows for favorable interactions with polar solvents. However, the lack of a hydrogen bond donor (the lactam nitrogen is methylated) and the presence of the eight-carbon hydrocarbon framework will limit its aqueous solubility. It is predicted to be sparingly to moderately soluble in polar protic solvents.
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Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected in these solvents due to strong dipole-dipole interactions without the energetic penalty of disrupting a hydrogen-bonding network.
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Non-Polar Solvents (e.g., Hexanes, Toluene): Solubility is expected to be low due to the molecule's significant polarity.
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Intermediate Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate): Good solubility is predicted as these solvents can accommodate both the polar lactam and the non-polar backbone.
Storage and Stability
Suppliers recommend storage at either room temperature or refrigerated conditions.[1][4] A related, non-methylated analog is noted to be hygroscopic and requires storage under an inert atmosphere (Argon) at 2-8°C.[2] This suggests that (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one may also be sensitive to moisture. For long-term storage, it is best practice to store it in a desiccator or under an inert atmosphere to prevent slow hydrolysis of the lactam ring.
Experimental Workflows for Property Determination
To move from prediction to empirical fact, standardized analytical procedures are required. The following sections detail the protocols for determining key physical properties.
General Characterization Workflow
The logical flow for characterizing a new batch or synthesized sample of this compound follows a standard path from confirmation to property measurement.
Caption: Standard workflow for the characterization of a synthetic chemical compound.
Protocol: Melting Point Determination
This protocol describes the use of a standard digital melting point apparatus.
Objective: To determine the melting range of the sample as an indicator of identity and purity.
Materials:
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(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one, finely powdered
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Capillary tubes (one end sealed)
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Digital melting point apparatus (e.g., Mettler Toledo MP50, Stuart SMP10)
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Spatula and watch glass
Procedure:
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Sample Preparation: Place a small amount of the dry, solid sample onto a clean watch glass. Crush it into a fine powder using a spatula to ensure uniform packing.
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Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap its sealed bottom on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.
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Apparatus Setup:
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Set a starting temperature approximately 20°C below the expected melting point. If unknown, perform a rapid preliminary run to find an approximate range.
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Set a ramp rate of 1-2°C per minute for an accurate determination. A faster ramp can be used for a quick estimate.
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Measurement: Insert the loaded capillary tube into the heating block of the apparatus.
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Observation & Recording:
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Observe the sample through the magnified viewing port.
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Record the temperature at which the first drop of liquid appears (T₁).
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Record the temperature at which the last solid crystal melts (T₂).
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Reporting: The melting point is reported as the range T₁ - T₂.
Trustworthiness Check: A pure compound should exhibit a sharp melting range of <2°C. A broader range suggests impurities. The measurement should be repeated at least once to ensure reproducibility.
Protocol: Qualitative Solubility Assessment
Objective: To determine the qualitative solubility of the compound in a range of standard laboratory solvents.
Materials:
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Sample compound
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A panel of solvents: Water, Methanol, Dichloromethane (DCM), Ethyl Acetate, Hexanes
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Small test tubes or vials (e.g., 1 dram vials)
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Vortex mixer
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Graduated pipette or syringe
Procedure:
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Sample Preparation: Weigh approximately 5 mg of the compound into each of the five labeled vials.
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Solvent Addition: Add 0.5 mL of the first solvent (e.g., Water) to the corresponding vial. This creates an initial concentration of ~10 mg/mL.
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Mixing: Cap the vial and vortex vigorously for 30-60 seconds.
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Observation: Visually inspect the solution against a contrasting background.
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Soluble: The solution is completely clear with no visible solid particles.
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Partially Soluble: Some solid remains, but a significant portion appears to have dissolved.
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Insoluble: The vast majority of the solid remains undissolved.
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Repeat: Repeat steps 2-4 for each solvent in the panel.
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Reporting: Report the results in a table using qualitative descriptors (e.g., Soluble, Partially Soluble, Insoluble) for each solvent at the tested concentration.
Conclusion
(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one is a structurally defined building block whose physical properties are consistent with a moderately polar, bicyclic lactam. While specific, empirically determined data points for properties like melting point and solubility are not widely published, a robust profile can be predicted from its molecular structure. This guide provides the foundational identifiers for the compound and outlines the authoritative, standard laboratory protocols necessary for any researcher to perform a comprehensive physical characterization, ensuring data integrity and reproducibility in a drug development setting.
References
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MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
